Trideca-10,12-diyne-1,9-diol
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Overview
Description
Trideca-10,12-diyne-1,9-diol is a polyacetylenic compound characterized by the presence of two triple bonds and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Trideca-10,12-diyne-1,9-diol can be synthesized through various methods, including the use of arylalkynyl Grignard reagents with enol esters . The reaction typically involves a cascade process that includes 1,2-addition, rearrangement, and reverse O-acylation to produce the desired diol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: Trideca-10,12-diyne-1,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the triple bonds and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl compounds.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Trideca-10,12-diyne-1,9-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: The compound has been studied for its potential antibacterial and anticancer properties
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trideca-10,12-diyne-1,9-diol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways .
Comparison with Similar Compounds
Cis-heptadeca-1,9-diene-4,6-diyne-3,8-diol:
1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol: Another polyacetylenic compound with different conformational isomers.
Uniqueness: Trideca-10,12-diyne-1,9-diol is unique due to its specific arrangement of triple bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61671-15-6 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
trideca-10,12-diyne-1,9-diol |
InChI |
InChI=1S/C13H20O2/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14/h1,13-15H,4-9,11-12H2 |
InChI Key |
HDZGXHOIDITJNB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC(CCCCCCCCO)O |
Origin of Product |
United States |
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